2-(5-phenyl-1H-pyrazol-3-yl)acetic acid hydrochloride
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Overview
Description
2-(5-phenyl-1H-pyrazol-3-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities . This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process . The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency of the synthesis by providing a stable and reusable catalytic surface .
Chemical Reactions Analysis
Types of Reactions
2-(5-phenyl-1H-pyrazol-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5-phenyl-1H-pyrazol-3-yl)acetic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in inflammatory processes or interact with receptors to modulate biological responses . Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-indole-3-acetic acid: This compound shares a similar structural motif with 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid hydrochloride and exhibits comparable biological activities.
Hydrazine-coupled pyrazoles: These compounds also contain the pyrazole ring and are known for their diverse pharmacological effects.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
2613383-68-7 |
---|---|
Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.7 |
Purity |
95 |
Origin of Product |
United States |
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